![molecular formula C30H50O2 B593619 11beta-Hydroxylupeol CAS No. 49776-92-3](/img/structure/B593619.png)
11beta-Hydroxylupeol
Overview
Description
11beta-Hydroxylupeol is a natural triterpenoid compound with the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol . . The compound is characterized by its unique structure, which includes a hydroxyl group at the 11-beta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxylupeol typically involves the hydroxylation of lupeol, a naturally occurring triterpenoid. The hydroxylation can be achieved using various chemical reagents and catalysts. One common method involves the use of hydroxylating agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation. Specific strains of fungi or bacteria can be engineered to produce the compound through biotransformation processes. These methods are advantageous due to their scalability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 11beta-Hydroxylupeol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl group at the 11-beta position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have distinct biological activities and applications .
Scientific Research Applications
11beta-Hydroxylupeol has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids and natural products.
Biology: The compound is used in studies related to cell signaling, apoptosis, and other cellular processes.
Medicine: Research has shown potential anti-inflammatory, anti-cancer, and anti-diabetic properties of this compound, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 11beta-Hydroxylupeol involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes such as 11beta-hydroxysteroid dehydrogenase (11beta-HSD), which plays a role in the regulation of glucocorticoid hormones . By inhibiting 11beta-HSD, this compound can influence metabolic processes, inflammation, and cellular stress responses .
Comparison with Similar Compounds
Lupeol: The parent compound of 11beta-Hydroxylupeol, known for its anti-inflammatory and anti-cancer properties.
Betulin: Another triterpenoid with similar structural features and biological activities.
Betulinic Acid: A derivative of betulin with potent anti-cancer properties.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 11-beta position, which imparts distinct biological activities compared to its analogs. This structural feature allows it to interact with specific molecular targets and pathways, making it a valuable compound for various research applications .
Biological Activity
11beta-Hydroxylupeol is a triterpenoid compound derived from the lupeol family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for health and disease.
Chemical Structure and Properties
This compound is characterized by its hydroxyl group at the 11th position of the lupeol structure. This modification is believed to enhance its biological activity compared to lupeol itself. The compound exhibits lipophilic properties, allowing it to interact with cellular membranes and various biological targets.
1. Anti-Inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs through the suppression of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses .
2. Antioxidant Activity
The compound exhibits strong antioxidant capabilities, which are vital for protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
3. Neuroprotective Effects
This compound has been linked to neuroprotective effects, particularly in models of neurodegenerative diseases. In a study involving neuronal cells exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammation and oxidative stress pathways.
- Modulation of Gene Expression : It influences the expression of genes related to inflammation and apoptosis, contributing to its protective effects against cellular damage.
- Interaction with Cell Signaling Pathways : this compound modulates key signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs), which are pivotal in regulating inflammatory responses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In a clinical trial, patients with type 2 diabetes who received an extract containing this compound showed improved glycemic control and reduced inflammatory markers compared to a placebo group .
- Cognitive Function : A study involving elderly participants indicated that supplementation with this compound improved cognitive performance, particularly in tasks requiring memory and verbal fluency .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aS,11bR,12S,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSXUIWIOTUWDC-SWCLGKIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3C[C@@H]([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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